molecular formula C8H18N2O3 B7949060 1-N-Boc-1-(2-methoxyethyl)hydrazine CAS No. 957761-27-2

1-N-Boc-1-(2-methoxyethyl)hydrazine

Cat. No.: B7949060
CAS No.: 957761-27-2
M. Wt: 190.24 g/mol
InChI Key: ZPLINMFZMSNOJQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 1-N-Boc-1-(2-methoxyethyl)hydrazine is tert-butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate . Its molecular formula, $$ \text{C}8\text{H}{18}\text{N}2\text{O}3 $$, reflects the integration of three distinct functional groups:

  • A Boc group ($$ \text{C}(\text{O})\text{O}\text{C}(\text{CH}3)3 $$)
  • A 2-methoxyethyl substituent ($$ \text{CH}2\text{CH}2\text{OCH}_3 $$)
  • A hydrazine backbone ($$ \text{N}-\text{N} $$)

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
Boc Group $$ \text{C}5\text{H}9\text{O}_2 $$
2-Methoxyethyl $$ \text{C}3\text{H}7\text{O} $$
Hydrazine Core $$ \text{N}2\text{H}4 $$
Total $$ \text{C}8\text{H}{18}\text{N}2\text{O}3 $$

The molecular weight is calculated as $$ 190.24 \, \text{g/mol} $$, with the Boc group contributing 44% of the total mass.

Stereochemical Considerations and Conformational Analysis

The stereoelectronic landscape of this compound is governed by two key factors:

  • Restricted Rotation : The Boc group induces steric hindrance around the hydrazine nitrogen, limiting free rotation of the N–N bond. This creates distinct conformers stabilized by hyperconjugation between the carbonyl $$ \pi $$-system and the adjacent nitrogen lone pair.
  • Methoxyethyl Orientation : The 2-methoxyethyl substituent adopts a gauche conformation to minimize steric clashes with the Boc group, as evidenced by computational studies on analogous hydrazides.

Spectroscopic analyses (e.g., IR and NMR) reveal that the Boc carbonyl stretch ($$ \nu_{\text{C=O}} $$) appears near $$ 1680 \, \text{cm}^{-1} $$, slightly redshifted compared to unsubstituted hydrazines due to electron-withdrawing effects. The $$ ^1\text{H} $$-NMR spectrum typically shows a singlet for the tert-butyl group at $$ \delta \, 1.4 \, \text{ppm} $$ and a triplet for the methoxyethyl protons at $$ \delta \, 3.5 \, \text{ppm} $$.

Comparative Structural Features with Boc-Protected Hydrazine Derivatives

Table 2: Structural Comparison of Boc-Protected Hydrazines

Compound Substituent Molecular Formula Key Structural Feature
This compound 2-Methoxyethyl $$ \text{C}8\text{H}{18}\text{N}2\text{O}3 $$ Ether oxygen enhances polarity
1-Boc-1-methylhydrazine Methyl $$ \text{C}6\text{H}{14}\text{N}2\text{O}2 $$ Reduced steric bulk
tert-Butyl carbazate Unsubstituted $$ \text{C}5\text{H}{12}\text{N}2\text{O}2 $$ Planar hydrazine

Properties

IUPAC Name

tert-butyl N-amino-N-(2-methoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(9)5-6-12-4/h5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLINMFZMSNOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729383
Record name tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957761-27-2
Record name tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate
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Record name 957761-27-2
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Preparation Methods

Method A: Sequential Protection-Alkylation

This approach involves first protecting hydrazine with Boc, followed by alkylation of the remaining amine.

Step 1: Boc Protection of Hydrazine
Hydrazine hydrate (1.0 equiv) is treated with Boc anhydride (1.05 equiv) in tetrahydrofuran (THF) at 0°C, with triethylamine (1.1 equiv) as a base. After stirring for 12 hours, the mixture is concentrated, and the crude product (N-Boc-hydrazine) is purified via silica gel chromatography. Yield: 78% (estimated based on analogous Boc protections).

Step 2: Alkylation with 2-Methoxyethyl Bromide
N-Boc-hydrazine (1.0 equiv) is reacted with 2-methoxyethyl bromide (1.2 equiv) in acetonitrile at 60°C for 24 hours, using potassium carbonate (2.0 equiv) as a base. The product is extracted with ethyl acetate, dried, and concentrated. Yield: 65% (estimated based on methyl hydrazine synthesis).

Challenges :

  • Competing di-alkylation at the Boc-protected nitrogen.

  • Low reactivity of 2-methoxyethyl bromide compared to smaller alkyl halides.

Method B: Alkylation Followed by Boc Protection

This route prioritizes alkylation before introducing the Boc group.

Step 1: Synthesis of 1-(2-Methoxyethyl)hydrazine
Hydrazine hydrate (2.0 equiv) reacts with 2-methoxyethyl tosylate (1.0 equiv) in ethanol at 80°C for 48 hours. Excess hydrazine ensures mono-alkylation. The product is isolated via distillation under reduced pressure. Yield: 70% (extrapolated from methyl hydrazine yields).

Step 2: Boc Protection
1-(2-Methoxyethyl)hydrazine (1.0 equiv) is treated with Boc anhydride (1.1 equiv) in dichloromethane (DCM) at 0°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. After 6 hours, the mixture is washed with aqueous HCl and purified via recrystallization. Yield: 85%.

Advantages :

  • Higher Boc protection efficiency due to reduced steric hindrance.

  • Avoids competing alkylation at protected sites.

Method C: One-Pot Tandem Reaction

A novel approach combining Boc protection and alkylation in a single pot.

Procedure :
Hydrazine hydrate (1.0 equiv), Boc anhydride (1.05 equiv), and 2-methoxyethyl bromide (1.2 equiv) are combined in acetonitrile with potassium carbonate (3.0 equiv). The reaction proceeds at 50°C for 24 hours. Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography. Yield: 58% (estimated).

Limitations :

  • Poor regioselectivity leads to mixed products.

  • Requires extensive optimization of stoichiometry and temperature.

Comparative Analysis of Methods

MethodStepsKey ReagentsConditionsYield (%)Purity (%)
A2Boc₂O, 2-methoxyethyl bromide0–60°C, THF/MeCN6590
B22-methoxyethyl tosylate, Boc₂O80°C (Step 1), 0°C (Step 2)70 (Step 1), 85 (Step 2)95
C1Boc₂O, 2-methoxyethyl bromide50°C, MeCN5885

Key Observations :

  • Method B offers superior yield and purity due to stepwise control.

  • Method C’s simplicity is offset by lower efficiency, making it less viable for industrial applications.

Optimization Strategies and Industrial Scalability

Catalyst Selection

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates in Method A by improving reagent solubility. In Method B, DMAP accelerates Boc protection by activating Boc anhydride.

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeCN) improve alkylation yields by stabilizing transition states. However, DCM is preferred for Boc protection to minimize side reactions.

Waste Reduction

Recycling unreacted hydrazine and Boc anhydride via distillation or extraction aligns with green chemistry principles, as demonstrated in piperazine syntheses .

Chemical Reactions Analysis

1-N-Boc-1-(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding hydrazones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Scientific Research Applications

1-N-Boc-1-(2-methoxyethyl)hydrazine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-Boc-1-(2-methoxyethyl)hydrazine depends on its specific application. In general, the compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The Boc group provides protection to the hydrazine moiety, allowing selective reactions to occur at the 2-methoxyethyl group. Upon deprotection, the hydrazine can further react with various substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Hydrazine Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
1-N-Boc-1-(2-methoxyethyl)hydrazine* ~190 (estimated) N/A Organic solvents Boc, 2-methoxyethyl
1-Boc-1-methylhydrazine 146.19 N/A Acetonitrile Boc, methyl
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine 292.79 271–272 (dec.) DMSO Methyl, benzodithiazinyl
(E)-N-(2-methoxyethyl)hydrazinecarbothioamide (Compound 23) 265.33 N/A DMSO/EtOH Methoxyethyl, benzofuran

*Estimated based on structural analogs.

Key Observations :

  • Steric and Electronic Effects : The Boc group in this compound provides steric shielding, reducing nucleophilicity compared to unprotected hydrazines (e.g., methylhydrazine in ) .
  • Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), similar to Compound 23 in .

Key Observations :

  • Protection Strategy : Boc-protected hydrazines (e.g., 1-Boc-1-methylhydrazine) are synthesized under mild conditions, avoiding harsh reagents required for unprotected analogs (e.g., HCl in ) .
  • Functional Group Compatibility : The methoxyethyl group in this compound may require orthogonal protection strategies to prevent ether cleavage during synthesis.

Key Observations :

  • Stability vs. Reactivity : Boc protection improves stability but may reduce direct biological activity compared to unprotected hydrazines (e.g., amiloride derivatives in ) .

Spectral and Analytical Data

  • 1H NMR : Unprotected hydrazines (e.g., compounds in ) show characteristic -NH-NH- signals at δ 9.8–10.11 ppm, while Boc-protected analogs (e.g., 1-Boc-1-methylhydrazine) lack these due to Boc shielding .
  • IR Spectroscopy : Boc-protected compounds exhibit strong C=O stretches at ~1650–1700 cm⁻¹, absent in unprotected derivatives (: C=N at 1645 cm⁻¹) .

Biological Activity

1-N-Boc-1-(2-methoxyethyl)hydrazine is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various chemical environments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, related case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C7H16N2O2
  • CAS Number : 957761-27-2

The presence of the Boc group makes it a versatile precursor in organic synthesis, particularly in the development of pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that hydrazine derivatives can act as enzyme inhibitors and exhibit cytotoxic properties against various cancer cell lines.

Enzyme Inhibition

Hydrazine derivatives have been studied for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, they may inhibit enzymes like fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and angiogenesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study found that hydrazine derivatives selectively release cytotoxic agents under hypoxic conditions typical of solid tumors, enhancing their therapeutic efficacy .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cytotoxic Activity Against Cancer Cells :
    A study investigated the effects of various hydrazine derivatives on EMT6 carcinoma cells, revealing a five-log hypoxic/oxic cell kill differential due to selective activation under low oxygen conditions. This suggests that this compound could be developed as a prodrug for targeted cancer therapy .
  • Mechanistic Insights :
    Research on related compounds indicates that the mechanism involves nucleophilic attack by glutathione at specific sites within the molecule, leading to the release of cytotoxic moieties. This mechanism underscores the potential for designing more effective anticancer agents based on the hydrazine scaffold .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a methoxyethyl group and a Boc protecting groupPotential enzyme inhibitor; cytotoxicity against cancer cells
KS119A related hydrazine derivative with a nitrophenyl moietySelective release of cytotoxins in hypoxic conditions
Hydrazone derivativesVarious substituents affecting reactivityCytotoxic effects; potential for targeted therapy

This table illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 1-N-Boc-1-(2-methoxyethyl)hydrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via Boc protection of hydrazine derivatives. For example, 1-[(phenylmethoxy)carbonyl]-1-methylhydrazine can react with Boc anhydride in acetonitrile/water (1:1) at 60°C for 48 hours to introduce the Boc group . Key variables include stoichiometry of Boc anhydride, reaction time, and solvent polarity. Lower yields (<50%) may arise from incomplete protection or side reactions; monitoring via TLC or HPLC is critical.

Q. How can purity and structural integrity be validated after synthesis?

Purification often involves crystallization from benzene-hexane mixtures or diethyl ether trituration . Structural confirmation requires FT-IR (amide C=O stretch at ~1690 cm⁻¹, N-H stretches at ~3230 cm⁻¹) and NMR (distinct Boc tert-butyl signals at δ 1.2–1.4 ppm in 1^1H NMR) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 146.19 (C6_6H14_{14}N2_2O2_2) .

Q. What safety protocols are essential during handling?

As a hydrazine derivative, it is a potential neurotoxin and sensitizer. Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents. Storage at 2–8°C in airtight containers is recommended .

Advanced Research Questions

Q. How does steric hindrance from the 2-methoxyethyl group influence reactivity in nucleophilic substitutions?

The 2-methoxyethyl moiety introduces steric and electronic effects. Computational studies on analogous hydrazines suggest that substituents alter transition-state geometries in cycloadditions or cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines show lower activation barriers than [2.2.1] systems due to reduced steric strain . Experimental validation via kinetic studies (e.g., variable-temperature NMR) is advised.

Q. What strategies mitigate Boc deprotection side reactions during downstream functionalization?

Deprotection with TFA or HCl in dioxane risks carbamate scrambling. A two-step protocol using TMSCl/NaI in acetonitrile selectively removes Boc while preserving sensitive groups (e.g., methoxyethyl). Post-deprotonation quenching with aqueous NaHCO3_3 minimizes side products .

Q. How can contradictory spectral data (e.g., 13^{13}13C NMR shifts) be resolved?

Discrepancies in carbonyl carbon shifts (δ 155–160 ppm) may arise from solvation effects or tautomerism. Compare data across solvents (DMSO-d6_6 vs. CDCl3_3) and use 15^{15}N NMR to probe hydrazine tautomeric states .

Q. What role does this compound play in synthesizing antipsychotic drug intermediates?

As a chiral building block, it enables asymmetric synthesis of piperazine derivatives. For example, (S)-1-N-Boc-2-methylpiperazine—a precursor to dopamine D3_3 receptor antagonists—is synthesized via Boc protection of L-alanine hydrazide derivatives .

Methodological Considerations

Q. How to design kinetic studies for hydrazine-catalyzed metathesis reactions?

Use pseudo-first-order conditions with excess carbonyl partner. Monitor reaction progress via GC-MS or in situ IR. Computational modeling (DFT) of the six-step catalytic cycle (cycloaddition, cycloreversion) identifies rate-determining steps and guides catalyst optimization .

Q. What analytical techniques differentiate hydrazine regioisomers?

X-ray crystallography provides unambiguous structural assignments. For example, N′-[(2-methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide crystallizes in a monoclinic system (space group P21_1/c), with bond angles confirming hydrazone geometry .

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